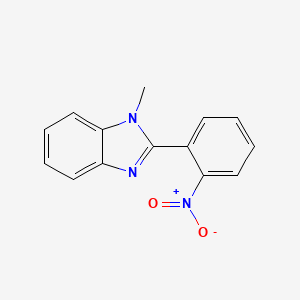

1-methyl-2-(2-nitrophenyl)-1H-benzimidazole

Description

Historical Context of Benzimidazole Derivatives

The benzimidazole scaffold emerged as a critical heterocyclic system following its identification in vitamin B$$_{12}$$ degradation products during the mid-20th century. Early investigations by Woolley in 1944 revealed its biological potential, demonstrating structural mimicry of purines and establishing a foundation for pharmacological exploration. The condensation of o-phenylenediamine with formic acid, first reported in the 1950s, provided a scalable synthetic route to benzimidazole derivatives, enabling systematic structure-activity relationship (SAR) studies.

By the 1960s, substituted benzimidazoles gained prominence in drug discovery. Thiabendazole, a 2-(thiazol-4-yl)benzimidazole, became the first anthelmintic agent derived from this scaffold, showcasing its versatility. Subsequent decades witnessed the development of proton pump inhibitors (e.g., omeprazole) and angiotensin II receptor blockers (e.g., telmisartan), underscoring benzimidazole’s adaptability to diverse therapeutic targets. These advancements solidified its status as a privileged scaffold in medicinal chemistry, with over 150 clinically approved drugs incorporating the benzimidazole nucleus by 2020.

Significance of 1-Methyl-2-(2-Nitrophenyl)-1H-Benzimidazole in Heterocyclic Chemistry

This compound (CAS 60418-14-6) exemplifies strategic functionalization of the benzimidazole core. Its molecular architecture combines three critical features:

- N1-Methylation : Enhances lipophilicity and modulates electron density at the imidazole nitrogen, influencing binding interactions.

- 2-Nitrophenyl Substituent : Introduces steric bulk and electron-withdrawing effects, altering π-π stacking capabilities and redox properties.

- Ortho-Nitro Orientation : Creates a sterically congested environment that impacts conformational flexibility and intermolecular hydrogen bonding.

The compound’s molecular weight (253.256 g/mol) and planar geometry facilitate crystallization, making it valuable in materials science for nonlinear optical applications. In synthetic chemistry, the nitro group serves as a versatile precursor for reduction to amines or participation in cycloaddition reactions, enabling access to polycyclic frameworks.

Table 1: Key Structural Attributes of this compound

| Property | Value/Description |

|---|---|

| Molecular Formula | C$${14}$$H$${11}$$N$${3}$$O$${2}$$ |

| Molecular Weight | 253.256 g/mol |

| CAS Number | 60418-14-6 |

| Substituent Effects | Electron-withdrawing (NO$$_2$$), Steric bulk |

| Synthetic Utility | Intermediate for amine derivatives |

Comparative studies highlight its unique electronic profile relative to para-nitro analogs. For instance, the ortho-nitro group induces a 20% increase in dipole moment compared to para-substituted derivatives, as evidenced by computational models. This property enhances intermolecular interactions in crystal packing, relevant to co-crystal engineering.

Structure

3D Structure

Properties

CAS No. |

60418-14-6 |

|---|---|

Molecular Formula |

C14H11N3O2 |

Molecular Weight |

253.26 g/mol |

IUPAC Name |

1-methyl-2-(2-nitrophenyl)benzimidazole |

InChI |

InChI=1S/C14H11N3O2/c1-16-13-9-5-3-7-11(13)15-14(16)10-6-2-4-8-12(10)17(18)19/h2-9H,1H3 |

InChI Key |

IGGILZIEELKLJU-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C3=CC=CC=C3[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Method Overview

The most common synthetic route to 1-methyl-2-(2-nitrophenyl)-1H-benzimidazole involves the condensation of o-phenylenediamine with 2-nitrobenzaldehyde under acidic conditions. This reaction typically proceeds via cyclization to form the benzimidazole core with the nitrophenyl substituent at the 2-position.

Reaction Conditions

- Catalyst: Acid catalysts such as hydrochloric acid or acetic acid.

- Solvent: Ethanol or acetic acid are commonly used.

- Temperature: Reflux conditions (approximately 78–110°C depending on solvent).

- Time: Several hours (typically 4–8 hours).

- Post-reaction: Purification by recrystallization or column chromatography.

Mechanistic Notes

- The aldehyde group of 2-nitrobenzaldehyde reacts with the amino groups of o-phenylenediamine to form an imine intermediate.

- Cyclization and subsequent oxidation yield the benzimidazole ring.

- The nitro group at the ortho position remains intact, providing electron-withdrawing effects that influence reactivity and biological activity.

Advantages

- Straightforward and widely used.

- High yields with proper optimization.

- Amenable to scale-up for industrial production.

Limitations

- Requires acidic conditions which may limit functional group tolerance.

- Longer reaction times compared to modern methods.

N-Alkylation for Methylation at N1 Position

Method Overview

After formation of the benzimidazole core, methylation at the N1 position is typically achieved via N-alkylation.

Reaction Conditions

- Reagents: Methyl halides (e.g., methyl iodide or methyl bromide).

- Base: Potassium carbonate or sodium hydride to deprotonate the N1 position.

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Temperature: Room temperature to mild heating (25–60°C).

- Time: 1–24 hours depending on conditions.

Notes

- The reaction proceeds via nucleophilic substitution at the methyl halide.

- Careful control of stoichiometry and reaction time prevents over-alkylation or side reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Method Overview

An alternative synthetic approach involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, to install the 2-(2-nitrophenyl) substituent onto a pre-formed benzimidazole core.

Reaction Conditions

| Reaction Type | Catalyst System | Typical Conditions | Application |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh3)4 or Pd(OAc)2 + phosphine ligands | Base (K2CO3), aqueous-organic solvent, 80–100°C | Formation of biaryl benzimidazoles |

| Buchwald-Hartwig | Pd(OAc)2 + Xantphos or similar ligands | Base (NaOtBu), toluene or dioxane, 80–110°C | N-arylation of benzimidazoles |

Notes

- These methods allow for the introduction of various substituted phenyl groups, including 2-nitrophenyl.

- The nitro group facilitates coupling by stabilizing intermediates.

- Suitable for complex molecule synthesis and functional group tolerance.

Microwave-Assisted Synthesis

Method Overview

Microwave irradiation has been employed to accelerate the condensation reaction between o-phenylenediamine and 2-nitrobenzaldehyde or amide derivatives, significantly reducing reaction times and improving yields.

Reaction Conditions

- Power: 150 W microwave radiation.

- Temperature: Approximately 150°C.

- Time: 40–60 minutes.

- Solvent: Acidic medium such as 70% HCl or acetic acid.

Advantages

- Rapid synthesis compared to conventional heating.

- Energy-efficient and potentially greener.

- High purity products with minimal side reactions.

Industrial Scale and Continuous Flow Methods

Method Overview

For large-scale production, continuous flow reactors and automated systems are used to optimize reaction parameters such as temperature, pressure, and catalyst concentration.

Notes

- Continuous flow enhances heat and mass transfer, improving yield and reproducibility.

- Reaction conditions are optimized to maintain product stability, especially considering the nitro group's sensitivity to reduction or photochemical isomerization.

- Purification often involves recrystallization and chromatographic techniques to achieve high purity (>95% by HPLC).

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Acid-Catalyzed Condensation | o-Phenylenediamine + 2-nitrobenzaldehyde, acid, reflux | Simple, high yield | Longer reaction time, acidic conditions |

| N-Alkylation | Methyl halide, base (K2CO3), DMF/DMSO | Selective methylation | Requires careful control |

| Pd-Catalyzed Cross-Coupling | Pd catalysts, bases, organic solvents | Versatile, functional group tolerant | Requires expensive catalysts |

| Microwave-Assisted Synthesis | Microwave irradiation, acidic medium | Fast, energy-efficient | Requires specialized equipment |

| Continuous Flow Industrial | Automated reactors, optimized parameters | Scalable, reproducible | High initial setup cost |

Research Findings and Characterization

- Spectroscopic Analysis: IR spectra show characteristic benzimidazole ring vibrations (1460–1520 cm⁻¹) and nitro group stretches (~1399 cm⁻¹). ^1H NMR confirms methyl substitution with a singlet near δ 3.8 ppm and aromatic proton patterns consistent with substitution.

- Purity: High-performance liquid chromatography (HPLC) confirms purity >95% after purification steps.

- Stability: The compound is stable under acidic conditions (pH 2–6) but degrades in strong bases (pH >10). Photoreactivity includes nitro to nitrito isomerization under UV light (254 nm).

- Green Chemistry: Microwave-assisted synthesis reduces reaction time and energy consumption, aligning with green chemistry principles.

Chemical Reactions Analysis

(a) Nitro Group Reduction

The 2-nitrophenyl substituent undergoes selective reduction to form 2-aminophenyl derivatives. Catalytic hydrogenation (H₂/Pd-C) or stoichiometric reductions (Sn/HCl) yield 1-methyl-2-(2-aminophenyl)-1H-benzimidazole , a precursor for diazonium salt chemistry .

(b) Electrophilic Substitution

The benzimidazole ring participates in nitration and sulfonation at the 5(6)-positions due to electron-withdrawing effects from the nitro group. For example:

(c) Hydrolysis and Carboxylation

Under alkaline conditions (NaOH/MeOH/H₂O, reflux), ester derivatives of this compound hydrolyze to carboxylic acids, as demonstrated in related structures :

\text{R-COOR'} \xrightarrow{\text{NaOH}} \text{R-COOH} \quad (\text{Yield: 95%})

Table 2: Cross-Coupling Reactions

| Reaction Type | Catalyst System | Product Application |

|---|---|---|

| Buchwald-Hartwig | Pd(OAc)₂/Xantphos | Biaryl derivatives |

| Ullmann coupling | CuCl/TMEDA, 120°C | N-aryl benzimidazoles |

The nitro group facilitates Suzuki-Miyaura couplings at the 2-position under palladium catalysis, enabling access to π-extended systems for optoelectronic applications .

Stability and Reactivity Trends

-

pH sensitivity : Stable in acidic conditions (pH 2–6) but degrades in strong bases (pH > 10)

-

Photoreactivity : Undergoes nitro → nitrito isomerization under UV light (λ = 254 nm)

This compound’s versatility stems from its dual reactive sites – the reducible nitro group and the aromatic heterocycle. Recent advances in microwave-assisted synthesis and transition-metal catalysis have significantly expanded its synthetic utility in medicinal chemistry and materials science.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of 1-methyl-2-(2-nitrophenyl)-1H-benzimidazole exhibit significant antiproliferative properties against various cancer cell lines. For instance, one study found that specific derivatives displayed effective inhibition of the MDA-MB-231 breast cancer cell line, with minimal inhibitory concentration (MIC) values significantly lower than those of standard chemotherapeutics like amikacin .

Antimicrobial Properties

The compound has also shown promising antibacterial and antifungal activities. In a recent study, derivatives demonstrated effective inhibition against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 4 μg/mL . Furthermore, certain derivatives exhibited moderate antifungal activity against Candida albicans and Aspergillus niger, indicating potential for therapeutic applications in treating infections .

Enzyme Inhibition Studies

The compound's ability to interact with biological macromolecules makes it a useful tool in studying enzyme inhibition. Specifically, it has been used to explore interactions with dihydrofolate reductase, a key enzyme in folate metabolism, which is crucial for DNA synthesis and cell division .

Material Science

Organic Semiconductors and LEDs

The electronic properties of this compound make it suitable for applications in material science. It has been utilized in the development of organic semiconductors and light-emitting diodes (LEDs), where its ability to facilitate charge transport is critical.

Data Table: Summary of Biological Activities

Case Studies

-

Anticancer Research

A study focused on synthesizing N-alkylated derivatives of benzimidazole, including the target compound, showed that modifications at the nitrophenyl position enhanced antiproliferative activity against various cancer cell lines. The study highlighted the importance of structure-activity relationships (SAR) in optimizing therapeutic efficacy . -

Antimicrobial Studies

Another significant investigation evaluated the antimicrobial potential of several benzimidazole derivatives against clinical strains of bacteria. The results indicated that compounds with specific structural modifications had enhanced activity against both Gram-positive and Gram-negative bacteria, suggesting a pathway for developing new antibiotics . -

Material Science Applications

Research into the electronic properties of benzimidazole derivatives revealed their suitability for use in organic electronics. The findings indicated that these compounds could serve as effective materials for organic semiconductors, potentially leading to advancements in LED technology and other electronic devices.

Mechanism of Action

The mechanism of action of 1-methyl-2-(2-nitrophenyl)-1H-benzimidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzimidazole core can bind to specific enzymes or receptors, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Table 1: Comparison of 1-Methyl-2-(2-nitrophenyl)-1H-benzimidazole with Analogous Derivatives

Key Structural and Functional Insights

Nitro Group Positioning :

- The ortho-nitro group in this compound facilitates stronger DNA intercalation and redox activity compared to meta-nitro analogs (e.g., 2-(3-nitrophenyl)-1H-benzimidazole) .

- Nitro derivatives exhibit superior hypoxic selectivity due to nitroreductase-mediated activation, a property absent in chloro- or bromo-substituted analogs .

N1 Substitution :

- Methylation at N1 (as in the target compound) improves metabolic stability by reducing oxidative deamination, contrasting with unsubstituted analogs like 2-(2-nitrophenyl)-1H-benzimidazole, which show shorter half-lives .

Trimethoxyphenyl groups at C5/6 (e.g., compound 10 in ) improve lipophilicity, aiding membrane penetration but introducing synthetic complexity .

Pharmacological Enhancements :

Toxicity and Selectivity

- The target compound demonstrates hypoxic specificity, with 3-fold higher cytotoxicity in low-oxygen environments compared to normoxic conditions. This is attributed to nitro group reduction generating reactive intermediates that damage DNA .

- In contrast, hydroxy-substituted derivatives (e.g., 2-(4-hydroxyphenyl)-1H-benzimidazole) show lower toxicity but reduced potency due to poorer membrane permeability .

Biological Activity

1-Methyl-2-(2-nitrophenyl)-1H-benzimidazole is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antiproliferative, antibacterial, and antifungal properties, as well as its potential mechanisms of action.

The compound features a benzimidazole core with a nitrophenyl substitution at the 2-position and a methyl group at the 1-position. The structural modifications are significant as they influence the compound's lipophilicity and biological interactions.

Antiproliferative Activity

Research indicates that derivatives of benzimidazole exhibit notable antiproliferative effects against various cancer cell lines. For instance, studies have shown that compounds similar to this compound possess IC50 values ranging from 16.38 μM to over 100 μM against the MDA-MB-231 breast cancer cell line, depending on their structural modifications .

Table 1: Antiproliferative Activity of Benzimidazole Derivatives

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| This compound | TBD | MDA-MB-231 |

| 2g (Heptyl group) | 16.38 | MDA-MB-231 |

| 2d (Butyl group) | 29.39 | MDA-MB-231 |

The presence of alkyl groups at the N-1 position has been shown to enhance anticancer activity, suggesting that further structural optimization could improve efficacy .

Antibacterial Activity

The antibacterial properties of benzimidazole derivatives have been extensively studied. For example, compounds similar to our target compound have demonstrated significant inhibition against strains such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimal inhibitory concentration (MIC) values for these compounds were reported as low as 4 μg/mL .

Table 2: Antibacterial Activity

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| This compound | TBD | Staphylococcus aureus |

| Compound 2g | 4 | MRSA |

| Compound 1b | 8 | Streptococcus faecalis |

These findings suggest that modifications to the benzimidazole structure can lead to enhanced antibacterial properties, making these compounds promising candidates for further development.

Antifungal Activity

The antifungal activity of benzimidazole derivatives has also been documented. Compounds related to this compound have shown moderate antifungal effects against strains like Candida albicans and Aspergillus niger, with MIC values ranging from 64 to 512 μg/mL .

Table 3: Antifungal Activity

| Compound | MIC (μg/mL) | Fungal Strain |

|---|---|---|

| This compound | TBD | Candida albicans |

| Compound 1a | 64 | Aspergillus niger |

The biological activities of benzimidazole derivatives are often attributed to several mechanisms:

- Apoptosis Induction : Many studies suggest that these compounds can induce apoptosis in cancer cells by disrupting mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c .

- Enzyme Inhibition : Some benzimidazoles act by inhibiting key enzymes involved in cellular processes, such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation .

Case Studies

Recent studies have highlighted the effectiveness of benzimidazole derivatives in various therapeutic contexts:

- Anticancer Studies : A study demonstrated that a series of N-substituted benzimidazoles exhibited potent anticancer activity against multiple cell lines, reinforcing the potential of structural modifications in enhancing efficacy .

- Antimicrobial Applications : Another study focused on the antibacterial effects of modified benzimidazoles, showing promising results against resistant bacterial strains, suggesting their potential in treating infections where conventional antibiotics fail .

Q & A

Basic: What are the optimal synthetic routes for 1-methyl-2-(2-nitrophenyl)-1H-benzimidazole, and how can green chemistry principles be integrated?

Methodological Answer:

The compound can be synthesized via condensation of o-phenylenediamine derivatives with carboxylic acids/nitriles or aldehydes under acidic conditions. For example:

- Step 1: React o-phenylenediamine with a nitrophenyl aldehyde derivative in the presence of sodium metabisulfite (Na₂S₂O₅) .

- Step 2: Introduce the methyl group at the N-1 position via N-alkylation using methyl halides in a basic medium .

- Green Chemistry Integration: Microwave-assisted synthesis reduces reaction time and energy consumption while improving yield .

- Validation: Confirm purity via HPLC and structural integrity via IR (e.g., C-N stretch at ~1399 cm⁻¹) and NMR (e.g., methyl singlet at δ 3.87 ppm in ¹H-NMR) .

Basic: How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- Spectroscopy:

- IR: Identify benzimidazole ring vibrations (1460–1520 cm⁻¹) and nitro group stretches (~1399 cm⁻¹) .

- NMR: Use ¹H-NMR to confirm methyl substitution (singlet at δ ~3.8 ppm) and aromatic proton splitting patterns .

- Crystallography: Employ SHELX software for single-crystal X-ray diffraction to resolve bond angles and confirm nitro group orientation .

- Mass Spectrometry: Validate molecular weight via EI-MS (e.g., M⁺+1 peak at m/z 288 for bromophenyl analogs) .

Advanced: How does the nitro group at the 2-position influence biological activity, particularly in hypoxic tumor environments?

Methodological Answer:

- Mechanistic Insight: The nitro group acts as an electron-withdrawing moiety, enhancing DNA intercalation and topoisomerase I inhibition. Under hypoxia, it undergoes enzymatic reduction to generate reactive radicals, causing DNA strand breaks .

- Experimental Design:

- Compare cytotoxicity of the nitro-substituted derivative with chloro- or methoxy-substituted analogs in normoxic vs. hypoxic conditions (e.g., using CoCl₂ to mimic hypoxia) .

- Measure cell cycle arrest (e.g., S-phase blockade via flow cytometry) and correlate with nitroreductase activity assays .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize antitumor efficacy?

Methodological Answer:

- Key Modifications:

- In Silico Tools: Use molecular docking (e.g., AutoDock Vina) to predict binding affinity with topoisomerase I or hypoxia-inducible factor (HIF-1α) .

- Validation: Prioritize derivatives with IC₅₀ < 10 µM in in vitro assays (e.g., MTT on HeLa cells) .

Advanced: What strategies resolve contradictions in reported biological activity across studies?

Methodological Answer:

- Variable Control:

- Data Normalization: Compare activity relative to a common reference compound (e.g., doxorubicin) and adjust for batch-to-batch purity variations (HPLC ≥98%) .

Advanced: How can computational methods predict and validate the compound’s interaction with biological targets?

Methodological Answer:

- Docking Studies:

- Software: Use Schrödinger Suite or GROMACS to model interactions with DNA or enzymes (e.g., nitroreductase).

- Validation: Cross-reference docking poses with crystallographic data (e.g., PDB ID 1K50 for DNA-binding) .

- MD Simulations: Run 100-ns simulations in explicit solvent to assess binding stability (RMSD < 2.0 Å) .

Basic: What are the critical considerations for ensuring reproducibility in synthesis?

Methodological Answer:

- Reagent Purity: Use freshly distilled aldehydes to avoid oxidation byproducts .

- Catalyst Optimization: Titanocene dichloride (TiCp₂Cl₂) accelerates N-alkylation with >90% yield in 5–6.5 hours .

- Workup: Crystallize from aqueous ethanol (1:1 v/v) to remove unreacted starting materials .

Advanced: How to address poor aqueous solubility for in vitro and in vivo studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.